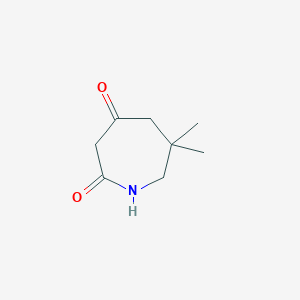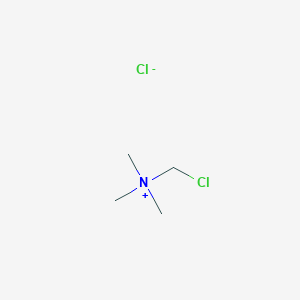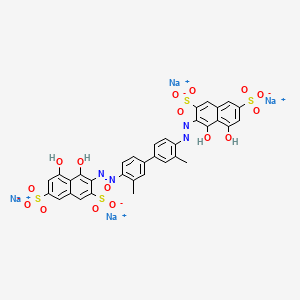
Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Übersicht
Beschreibung
Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 . It has a molecular weight of 249.31 .
Synthesis Analysis
Piperidine derivatives, such as Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate, are significant in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals . The benzyl-piperidine group is often necessary for the successful inhibition of cholinesterase receptors .Molecular Structure Analysis
The molecular structure of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate consists of a benzyl group attached to a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate are not fully detailed in the available resources. It is known that it has a molecular weight of 249.31 .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds and Intermediates : This compound is used in the synthesis of novel chemical intermediates and active pharmaceutical ingredients. For instance, it serves as an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitors (Chen Xin-zhi, 2011). Additionally, its derivatives are synthesized for various applications, such as in the preparation of chiral aziridines and amino acids (Kwang-Deuk Lee et al., 2001).
Asymmetric Synthesis and Catalysis : Research shows its use in asymmetric benzylation, which is crucial for preparing biologically active compounds. This includes the synthesis of chiral 3-benzylpiperidine backbone compounds, using cost-effective materials and mild reaction conditions (Yaomin Wang et al., 2018).
Exploration in Medicinal Chemistry : It's used in the synthesis of compounds with potential pharmacological properties. For instance, studies include the synthesis of Donepezil Hydrochloride, a drug used for treating Alzheimer's disease (H. Bing, 2005).
Study of Substituent Effects in Chemistry : It serves as a model system to study the electronic effects of protecting groups in hydroxypiperidines, which is significant in understanding glycosylation chemistry (Mads Heuckendorff et al., 2010).
Development of Antibacterial Agents : Some derivatives have been evaluated for their antibacterial properties, highlighting the compound's potential in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
NMR Spectroscopy Applications : Its derivatives are used in NMR spectroscopy for structural analysis, aiding in the identification and differentiation of complex organic compounds (J. Cannon et al., 1976).
Eigenschaften
IUPAC Name |
benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(17)8-5-9-15(11-14)13(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKWYVSEDPFHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442824 | |
| Record name | benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |
CAS RN |
217795-83-0 | |
| Record name | benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3049672.png)



